1-Acetyl-3-ethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-ethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2. It is part of the imidazolidinone family, which are five-membered ring structures containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative carbonylation of N,N’-dialkylethylenediamines using a CO/O2 mixture in the presence of a selenium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of heterogeneous catalysts like ZnFe2O4 nanoparticles has been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-ethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the acetyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the imidazolidinone ring .
Scientific Research Applications
1-Acetyl-3-ethylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-3-ethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-3-ethylimidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
- 1-Acetyl-3-methylimidazolidin-2-one
- 1-Acetyl-3-phenylimidazolidin-2-one
- 1-Acetyl-3-butylimidazolidin-2-one
Uniqueness: What sets this compound apart is its specific substituents (acetyl and ethyl groups), which confer unique chemical and physical properties.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-3-ethylimidazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-4-5-9(6(2)10)7(8)11/h3-5H2,1-2H3 |
InChI Key |
PUKKDSCULPGICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.